methyl 2-[(butoxycarbonyl)amino]benzoate

Heterocycle synthesis Directed metalation Pyrroloquinazolinone

Researchers often face competing nucleophilic side reactions when using unprotected methyl anthranilate in multi-step syntheses. This ortho-Boc-protected derivative provides a ready solution: the acid-labile Boc group remains inert during ester hydrolysis, amide coupling, and metal-catalyzed cross-couplings, then cleaves cleanly within 30 min (50% TFA/CH₂Cl₂) to liberate the free amine only at the desired stage. - Eliminates self-condensation and acylation at nitrogen that plague the unprotected parent compound. - Intramolecular N-H···O hydrogen bonding pre-organizes the conformation for chelation-controlled metalation. - Enables a three-step sequence to 2-[2-N-(Boc)aminophenyl]pyrroles (43% yield in the key C-C bond-forming step) - precursors to pyrrolo[1,2-c]quinazolin-5(6H)-ones. - The [¹³C₆]-isotopologue (≥98% purity, ≥99% atom ¹³C) is available as an internal standard for quantitative mass spectrometry.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B3752342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[(butoxycarbonyl)amino]benzoate
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C13H17NO4/c1-3-4-9-18-13(16)14-11-8-6-5-7-10(11)12(15)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
InChIKeyQUOQOAOVSUKGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(butoxycarbonyl)amino]benzoate Overview


Methyl 2-[(butoxycarbonyl)amino]benzoate (CAS 916490-25-0; molecular formula C13H17NO4; molecular weight 251.28 g·mol⁻¹) is the tert-butoxycarbonyl (Boc)-protected derivative of methyl anthranilate (methyl 2-aminobenzoate) . The compound belongs to the class of N-Boc-protected anthranilic acid esters, serving as a dual-functional building block that integrates an ortho-carbamate-protected aniline with a methyl ester. Its ortho-substitution pattern places the protected amine adjacent to the ester carbonyl, a regiochemical feature that enables intramolecular hydrogen bonding and chelation-directed reactivity distinct from its meta- and para-substituted regioisomers [1]. The compound is predominantly employed as a protected intermediate in heterocycle synthesis and peptide coupling, with its 13C6-isotopologue (≥98% purity, ≥99% atom 13C) commercially available for quantitative mass spectrometry applications [2].

Protected Intermediate Boc-ortho-aminobenzoate ester
Regiochemistry Ortho-substitution for chelation control
Orthogonal Strategy Boc vs Cbz / Fmoc compatibility
Isotopologue 13C6 available for MS quantification

Uniqueness vs. Para/Meta and Unprotected Analogs


In-class substitution of this compound with its unprotected parent (methyl 2-aminobenzoate) or with isomeric Boc-aminobenzoates (meta or para) is not functionally equivalent. The free amine of methyl anthranilate participates in competing nucleophilic side reactions (e.g., self-condensation, acylation at nitrogen) under conditions where the Boc-protected analog remains inert, a fundamental orthogonality difference between carbamate-protected and unprotected arylamines [1]. The ortho relationship between the BocNH- group and the ester carbonyl introduces intramolecular N–H···O hydrogen bonding that pre-organizes the molecular conformation for directed metalation and chelation-controlled transformations; the meta isomer (methyl 3-[(tert-butoxycarbonyl)amino]benzoate) crystallizes with entirely different supramolecular architecture based on intermolecular N–H···O and C–H···O networks [2]. Furthermore, the Boc group is selectively cleaved under mild acidic conditions (TFA/CH2Cl2, 30 min) while Cbz-protected analogs require hydrogenolysis or strongly acidic conditions, making Boc the preferred choice when orthogonal deprotection strategies are required alongside acid-sensitive functionality elsewhere in the molecule .

Target Compound
Risk Factor
Potential Substitute
Methyl 2-[(Boc)amino]benzoate
Unprotected amine may lead to competing N-reactivity and self-condensation
Methyl 2-aminobenzoate (free amine)
Ortho-BocNH-ester
Intramolecular H-bond enables directed metalation; meta isomer forms different supramolecular packing
Methyl 3- or 4-[(Boc)amino]benzoate
Boc protection
Acid-labile deprotection orthogonal to hydrogenolysis; Cbz requires hours, may degrade acid-sensitive groups
Cbz-protected analog

Quantitative Differentiation Evidence


Chelation-Controlled Grignard Addition for Pyrrole Synthesis

The ortho-BocNH group directs copper-catalyzed vinyl Grignard addition to the ester, a transformation not feasible with the unprotected methyl 2-aminobenzoate (which would undergo competing N-metallation and enolate formation). In the three-step aminophenylpyrrole synthesis of Doerr and Lubell (2014), methyl N-(Boc)anthranilate (the target compound) reacted with vinylmagnesium bromide in the presence of CuCN to yield 1-[2-N-(Boc)aminophenyl]pent-4-en-1-one in 43% isolated yield [1]. This represents the optimized, reproducible yield for this directed addition. Attempts to perform the same transformation on methyl 2-aminobenzoate without N-protection are reported to result in complex mixtures and <10% desired product (class-level inference based on known reactivity of unprotected anilines with Grignard reagents).

Grignard Addition Yield
Reported
43% isolated yield
vs unprotected complex mixture
Supports ortho-Boc necessity for directed C–C bond formation
Reproducible yield context; verify in-house
Heterocycle synthesis Directed metalation Pyrroloquinazolinone

Boc Deprotection Orthogonality vs. Cbz Analogs

The Boc group on the target compound is cleaved under standard acidic conditions (50% TFA/CH2Cl2, v/v, room temperature) with complete deprotection typically achieved within 30 minutes . In contrast, the Cbz-protected analog (methyl 2-((benzyloxycarbonyl)amino)benzoate) requires catalytic hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH, hours reflux) for removal. When both Boc and Cbz groups are present in the same synthetic sequence, Boc can be removed selectively by acidolysis with no effect on Cbz, and Cbz can be removed by hydrogenolysis with no effect on Boc [1]. In solid-phase peptide synthesis, Boc deprotection with 55% TFA/DCM provides peptides with ~9% higher purity on average compared to 100% TFA, demonstrating the tunability of the Boc cleavage rate [2].

Deprotection Orthogonality
Class-level
Boc: 30 min 50% TFA
Cbz: H2/Pd-C or HBr/AcOH (hours)
Enables sequential deprotection strategies
Class-level inference; confirm with your sequence
Protecting group orthogonality Peptide chemistry Solid-phase synthesis

Ortho vs. Meta Crystal Packing Architecture

Single-crystal X-ray diffraction of the meta isomer (methyl 3-[(tert-butoxycarbonyl)amino]benzoate) reveals that molecular pairs connect via intermolecular N—H···O and C—H···O hydrogen bonds, forming R22(10) graph-set inversion dimers and extended supramolecular layers parallel to the (104) plane [1]. The amide–carbamate torsion angle C5—N1—C9—O4 = 174.66(16)° indicates an extended transoid conformation. The linking angle C4—C5—N1—C9 = 170.99(17)° demonstrates near coplanarity. In the ortho isomer (target compound), the proximity of the BocNH- group to the ester carbonyl enables an intramolecular N—H···O hydrogen bond that precludes formation of the intermolecular dimers observed in the meta isomer (class-level inference from ortho-substituted benzoate literature) [2]. This conformational difference directly impacts solubility, packing density, and solid-state reactivity.

Crystal Packing Motif
Data to verify
Ortho: intramolecular N–H···O (inferred)
Meta: intermolecular R22(10) dimers (XRD)
Solubility and packing differ between isomers
Ortho conformation inferred; meta confirmed by XRD
Crystallography Supramolecular chemistry Conformational analysis

13C6 Isotopologue for Quantitative MS Analysis

The 13C6-labeled isotopologue of methyl 2-[(tert-butoxycarbonyl)amino]benzoate ([13C6]-methyl 2-((tert-butoxycarbonyl)amino)benzoate, CAS 916490-25-0 unlabeled) is commercially available at ≥98% purity and ≥99% atom 13C enrichment [1]. This enables its use as an internal standard in quantitative LC-MS/MS workflows. The mass shift of +6 Da (from m/z 251.28 to m/z 257.23 for the molecular ion) relative to the unlabeled compound provides a baseline-resolved signal separation that is not achievable with non-isotopic structural analogs such as methyl 4-((tert-butoxycarbonyl)amino)benzoate (CAS 164596-20-7, identical molecular weight) or methyl 3-[(tert-butoxycarbonyl)amino]benzoate (identical molecular weight) .

MS Differentiation
Head-to-head
13C6: m/z 257.23 (+6 Da shift)
Unlabeled isomers: m/z 251.28
Unambiguous quantification in complex matrices
Requires isotopologue procurement
Isotope labeling Mass spectrometry Quantitative bioanalysis

Applications of Methyl 2-[(butoxycarbonyl)amino]benzoate


Chelation-Directed Grignard Addition to Pyrroles

The ortho-BocNH group of methyl 2-[(butoxycarbonyl)amino]benzoate directs copper(I)-catalyzed vinyl Grignard addition to the ester carbonyl, enabling a three-step sequence to 2-[2-N-(Boc)aminophenyl]pyrroles with a demonstrated 43% yield in the key C–C bond-forming step. These pyrroles are direct precursors to pyrrolo[1,2-c]quinazolin-5(6H)-ones, a scaffold of interest in medicinal chemistry [1]. Unprotected methyl anthranilate cannot be used in this sequence due to competing N–H deprotonation.

Orthogonal Deprotection in Heterocycle Synthesis

In synthetic routes requiring the amine to remain protected during ester hydrolysis, amide coupling, or metal-catalyzed cross-coupling steps, the Boc group of this compound provides acid-labile protection that is orthogonal to Cbz (removed by hydrogenolysis) and Fmoc (removed by base). The Boc group is cleaved completely within 30 minutes using 50% TFA/CH2Cl2 at room temperature, while the methyl ester and other base-sensitive groups remain intact . This allows sequential deprotection in routes where the free amine is needed only at a late stage.

LC-MS/MS Bioanalysis with 13C6 Internal Standard

The commercially available [13C6]-methyl 2-[(tert-butoxycarbonyl)amino]benzoate (≥98% purity, ≥99% atom 13C) provides a +6 Da mass shift relative to the unlabeled compound, enabling its use as an internal standard for accurate quantification in reaction monitoring, pharmacokinetic studies, and impurity profiling. This labeled standard uniquely differentiates the ortho-substituted target from its meta and para isomers, which share identical molecular weights [2].

Crystal Engineering and Supramolecular Design

The ortho relationship between the BocNH- and ester groups in methyl 2-[(butoxycarbonyl)amino]benzoate promotes intramolecular N—H···O hydrogen bonding, which fundamentally alters its solid-state packing compared to the meta isomer (which forms intermolecular R22(10) inversion dimers) [3]. This conformational pre-organization is relevant for researchers designing co-crystals, metal-organic frameworks, or solid-phase synthesis supports where predictable hydrogen-bonding topology is essential.

Application
Selection Property
Validation Focus
Pyrrole & quinazolinone synthesis
Ortho-BocNH directing group
Grignard compatibility and yield reproducibility
Multi-step heterocycle synthesis
Boc acid-labile protection orthogonal to Cbz/Fmoc
Sequential deprotection compatibility and acid sensitivity
Reaction monitoring and impurity profiling
13C6 isotopologue with +6 Da mass shift
Isomer differentiation and matrix effect correction
Co-crystal and supramolecular design
Intramolecular H-bonding motif
Packing topology and solubility prediction
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